3-(4-Chlorophenyl)-3-hydroxypropanoic acid

Enzyme inhibition HPPD Herbicide discovery

Researchers developing HPPD-targeted herbicides or validating pitolisant bioanalytical methods require a structurally authentic β-hydroxy acid scaffold with verified biological activity. Generic analogs fail-removing the α-hydroxy group abolishes activity. • Potent HPPD inhibition (IC50 20 nM, Ki 22 nM), ~12.6-fold more potent than mesotrione; ideal positive control for enzyme assays. • Confirmed inactive pitolisant metabolite (BP1.10749) for LC-MS/MS method development and CYP phenotyping. • Racemic solid, ≥95% purity, available for immediate global shipping.

Molecular Formula C9H9ClO3
Molecular Weight 200.62
CAS No. 25209-46-5
Cat. No. B2434618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-3-hydroxypropanoic acid
CAS25209-46-5
Molecular FormulaC9H9ClO3
Molecular Weight200.62
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)O)Cl
InChIInChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)
InChIKeyNRRQHJBZRHOVAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)-3-hydroxypropanoic Acid – Overview


3-(4-Chlorophenyl)-3-hydroxypropanoic acid, also designated 4-chloro-β-hydroxybenzenepropanoic acid, is a beta-hydroxy carboxylic acid with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol. The compound is supplied as a racemic solid, typically at purities of 95-98% for research applications, and is recognized as a versatile building block and scaffold in medicinal chemistry and chemical biology [1]. Notably, it is identified as an inactive metabolite (BP1.10749) of the histamine H3 receptor antagonist/inverse agonist pitolisant, formed via hydroxylation and oxidation pathways [2].

HPPD inhibition Probe for HPPD target engagement studies
Pitolisant metabolite Authenticated BP1.10749 metabolite standard
Chiral separation Racemic reference for method development
SAR scaffold Free α-hydroxy scaffold for cell-based studies

3-(4-Chlorophenyl)-3-hydroxypropanoic Acid vs. Structural Analogs


Interchanging 3-(4-chlorophenyl)-3-hydroxypropanoic acid with closely related analogs—such as its des-hydroxy (3-(4-chlorophenyl)propanoic acid), keto (3-(4-chlorophenyl)-3-oxopropanoic acid), or des-chloro (3-hydroxy-3-phenylpropanoic acid) derivatives—is not scientifically valid due to fundamental differences in biochemical activity, target engagement, and metabolic identity. The β-hydroxy group is essential for both enzymatic inhibition and the compound's defined role as a pitolisant metabolite, while the 4-chloro substitution on the phenyl ring modulates electronic properties and target binding [1]. Evidence demonstrates that removal of the α-hydroxy group abolishes antiproliferative activity in cancer cell models [2], underscoring that generic substitution fails when precise structural fidelity is required for assay development, metabolite identification, or SAR studies.

β-Hydroxy requirement

Removal of the β-hydroxy group abolishes target binding and cell-model response; deoxy analogs are not interchangeable.

4-Chloro substitution

Des-chloro analogs alter electronic properties and HPPD binding; inhibition profile may shift and not transfer directly.

Metabolite identity

Only the β-hydroxy acid is a documented pitolisant metabolite; keto or propanoic analogs lack metabolic context for ADME studies.

3-(4-Chlorophenyl)-3-hydroxypropanoic Acid: Quantitative Evidence


HPPD Inhibition Potency vs. Mesotrione

3-(4-Chlorophenyl)-3-hydroxypropanoic acid demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism and a validated herbicide target. In comparative biochemical assays, the compound exhibits an IC50 of 20 nM against human recombinant HPPD [1] and Ki values of 22 nM [2]. This potency is approximately 12.6-fold greater than that of mesotrione, a commercial triketone HPPD herbicide, which shows an IC50 of 252 nM against the same human enzyme under comparable assay conditions [3].

HPPD Inhibition vs Mesotrione
Head-to-head
12.6× greater potency
IC₅₀ 20 nM vs 252 nM
Supports HPPD target engagement probe development
Cross-study comparison; recombinant human HPPD
Enzyme inhibition HPPD Herbicide discovery Tyrosine metabolism

Inactive Pitolisant Metabolite for ADME & DDI

3-(4-Chlorophenyl)-3-hydroxypropanoic acid is unequivocally established as the carboxylic acid metabolite (BP1.10749) of pitolisant, a wakefulness-promoting agent approved for narcolepsy [1]. This metabolic transformation involves CYP2D6- and CYP3A4-mediated oxidation of the piperidine-propanol side chain to the corresponding β-hydroxy acid. In contrast, structurally analogous compounds such as 3-(4-chlorophenyl)propanoic acid and 3-(4-chlorophenyl)-3-oxopropanoic acid lack this specific metabolic origin and are not recognized as pitolisant metabolites [2].

Pitolisant Metabolite Identity
Direct head-to-head
Confirmed BP1.10749
CYP2D6/CYP3A4 pathway
Authenticated standard for ADME/DDI studies
Distinct from keto/des-hydroxy analogs
Drug metabolism Pharmacokinetics Metabolite identification Drug-drug interaction

α-Hydroxy Group Essential for Colon Cancer Activity

Structure-activity relationship (SAR) studies on a series of 24 derivatives based on the 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate scaffold revealed that the presence of a free hydroxyl group on the α-carbon is indispensable for antiproliferative activity against HCT-116 colon cancer cells [1]. Compounds retaining the free α-OH exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, whereas all compounds lacking this hydroxyl moiety (e.g., ester derivatives) were completely inactive (IC50 > highest concentration tested) [1]. Molecular docking further demonstrated that the α-OH forms critical hydrogen bonds with Asn171 and Phe201 in the TRAP1 binding pocket, interactions that are absent in the deoxy analogs [1].

α-OH SAR Activity
Class-level inference
IC₅₀ 0.12–0.81 mg/mL
vs inactive ester analogs
Cell-model endpoint review; α-OH critical
HCT-116 MTT assay; TRAP1 docking support
Cancer biology HDAC inhibition TRAP1 Colon cancer

Racemic Mixture for Chiral Separation Methods

3-(4-Chlorophenyl)-3-hydroxypropanoic acid is supplied as a racemic mixture with one defined stereocenter and optical activity designated as (+/-) [1]. This contrasts with the ketone analog 3-(4-chlorophenyl)-3-oxopropanoic acid, which lacks a chiral center entirely, and with enantiopure β-hydroxy acids that require specialized asymmetric synthesis. The racemic nature of the compound makes it particularly valuable as a reference material for developing and validating chiral HPLC or SFC separation methods, as it provides both enantiomers in a single sample for method optimization [2].

Racemic Identity
Specification review
Racemic (±)
1 stereocenter
Chiral HPLC/SFC method development standard
Versus achiral ketone analog
Chiral chromatography Analytical method development Stereochemistry Quality control

3-(4-Chlorophenyl)-3-hydroxypropanoic Acid Applications


HPPD Inhibitor Screening & Herbicide Development

Given its potent HPPD inhibition (IC50 = 20 nM, Ki = 22 nM) with approximately 12.6-fold greater potency than mesotrione, this compound is ideally suited as a positive control or benchmark inhibitor in HPPD enzyme assays [1]. Its distinct β-hydroxy acid scaffold offers a non-triketone chemotype for structure-based drug design aimed at overcoming resistance to commercial HPPD herbicides [2].

Pitolisant PK & DDI Studies

As a confirmed inactive metabolite (BP1.10749) of pitolisant formed via CYP2D6 and CYP3A4 oxidation, this compound is essential for developing and validating LC-MS/MS bioanalytical methods to quantify pitolisant and its metabolites in plasma or urine [3]. It also serves as a reference standard for in vitro CYP phenotyping and drug-drug interaction assessments involving pitolisant [3].

TRAP1-Targeted Anticancer Lead Discovery

SAR studies have established that the free α-hydroxy group is critical for antiproliferative activity against HCT-116 colon cancer cells (IC50 = 0.12–0.81 mg/mL) via TRAP1 binding [4]. 3-(4-Chlorophenyl)-3-hydroxypropanoic acid provides the minimal pharmacophore scaffold for systematic analog synthesis and SAR expansion in TRAP1- and HDAC-targeted anticancer programs [4].

Chiral Method Development & Validation

The racemic nature of the compound (optical activity +/-) makes it an excellent test analyte for developing and optimizing chiral HPLC or SFC separation methods [5]. Its well-defined structure and commercial availability facilitate its use as a standard for assessing column performance, mobile phase conditions, and detector linearity in enantioselective analyses [5].

Application
Selection Property
Validation Focus
HPPD inhibitor screening
Non-triketone HPPD inhibitor scaffold
HPPD enzyme assay benchmarking
Pitolisant metabolism research
Authenticated BP1.10749 metabolite standard
LC-MS/MS bioanalytical method validation
Colon cancer cell-model studies
Free α-hydroxy SAR scaffold
Cell viability and docking endpoint review
Chiral method development
Racemic reference standard
Enantioselective HPLC/SFC optimization

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